molecular formula C25H22Cl2N2O5 B11070199 1-[(2-{[(3-Chlorophenyl)carbonyl]amino}-4-ethoxyphenyl)amino]-1-oxopropan-2-yl 3-chlorobenzoate

1-[(2-{[(3-Chlorophenyl)carbonyl]amino}-4-ethoxyphenyl)amino]-1-oxopropan-2-yl 3-chlorobenzoate

Cat. No.: B11070199
M. Wt: 501.4 g/mol
InChI Key: BSJLLHMCTCHTJH-UHFFFAOYSA-N
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Description

2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, an ethoxyanilino group, and a methyl oxoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.

    Amination Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-ethoxyaniline to form 2-[(3-chlorobenzoyl)amino]-4-ethoxyaniline.

    Esterification: The final step involves the esterification of the amine intermediate with methyl oxoethyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl and ethoxyanilino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(3-BROMOBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-BROMOBENZOATE
  • 2-{2-[(3-FLUOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-FLUOROBENZOATE
  • 2-{2-[(3-METHYLBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-METHYLBENZOATE

Uniqueness

The uniqueness of 2-{2-[(3-CHLOROBENZOYL)AMINO]-4-ETHOXYANILINO}-1-METHYL-2-OXOETHYL 3-CHLOROBENZOATE lies in its specific chlorobenzoyl and ethoxyanilino groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C25H22Cl2N2O5

Molecular Weight

501.4 g/mol

IUPAC Name

[1-[2-[(3-chlorobenzoyl)amino]-4-ethoxyanilino]-1-oxopropan-2-yl] 3-chlorobenzoate

InChI

InChI=1S/C25H22Cl2N2O5/c1-3-33-20-10-11-21(22(14-20)29-24(31)16-6-4-8-18(26)12-16)28-23(30)15(2)34-25(32)17-7-5-9-19(27)13-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

BSJLLHMCTCHTJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C(C)OC(=O)C2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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